molecular formula C11H15NO B2845547 (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine CAS No. 2248220-17-7

(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine

Cat. No.: B2845547
CAS No.: 2248220-17-7
M. Wt: 177.247
InChI Key: NCOTWVZXFLKECS-YMNIQAILSA-N
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Description

(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is a chiral amine compound featuring a benzofuran ring. Compounds with benzofuran structures are often of interest due to their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOTWVZXFLKECS-YMNIQAILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination techniques.

    Chiral Resolution: The (2S) configuration can be obtained through chiral resolution techniques or by using chiral starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the benzofuran ring or the amino group.

    Reduction: Reduction reactions might target the benzofuran ring or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the propan-1-amine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine might be used as a building block for synthesizing more complex molecules or as a chiral ligand in asymmetric synthesis.

Biology

In biological research, this compound could be studied for its interactions with biological molecules, such as enzymes or receptors, due to its chiral nature and structural features.

Medicine

Potential medicinal applications might include its use as a lead compound for developing new drugs, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the synthesis of materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine: The enantiomer of the compound .

    2-(2,3-Dihydro-1-benzofuran-2-yl)ethanamine: A similar compound with a different carbon chain length.

    2-(1-Benzofuran-2-yl)propan-1-amine: A compound with a different substitution pattern on the benzofuran ring.

Uniqueness

The uniqueness of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine lies in its specific chiral configuration and the presence of both the benzofuran ring and the propan-1-amine moiety, which can confer distinct biological and chemical properties.

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